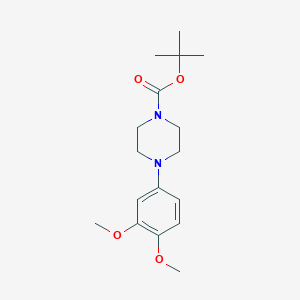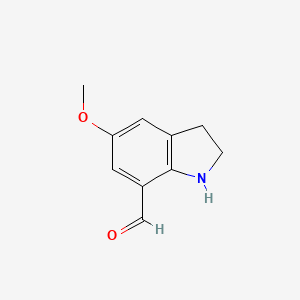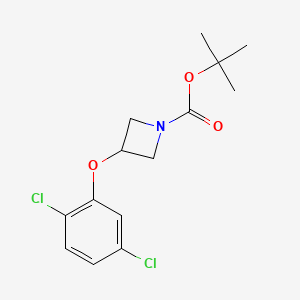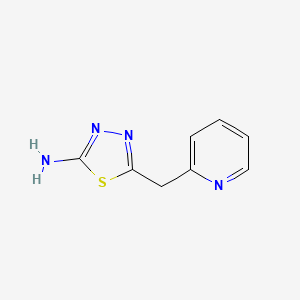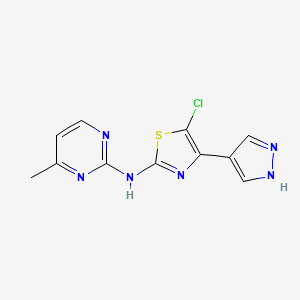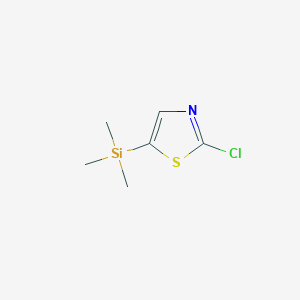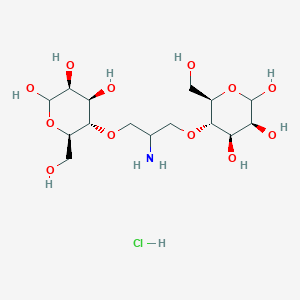
4,4'-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride is a biochemical compound with the molecular formula C15H30ClNO12 and a molecular weight of 451.85 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride involves the reaction of D-mannose with 2-amino-1,3-propanediol under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: In studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialized biochemical reagents and standards.
Mécanisme D'action
The mechanism of action of 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing various cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-glucose Hydrochloride
- 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-galactose Hydrochloride
Uniqueness
4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride is unique due to its specific structural configuration, which imparts distinct biochemical properties. Compared to similar compounds, it offers unique advantages in terms of binding affinity and specificity in biochemical assays .
Propriétés
Formule moléculaire |
C15H30ClNO12 |
|---|---|
Poids moléculaire |
451.85 g/mol |
Nom IUPAC |
(3S,4R,5S,6R)-5-[2-amino-3-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride |
InChI |
InChI=1S/C15H29NO12.ClH/c16-5(3-25-12-6(1-17)27-14(23)10(21)8(12)19)4-26-13-7(2-18)28-15(24)11(22)9(13)20;/h5-15,17-24H,1-4,16H2;1H/t5?,6-,7-,8-,9-,10+,11+,12-,13-,14?,15?;/m1./s1 |
Clé InChI |
NVRPDUMAFYKJCH-SIGCHYNBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)OCC(CO[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)N)O.Cl |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)OCC(COC2C(OC(C(C2O)O)O)CO)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)

![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)

![4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine](/img/structure/B13867156.png)
